molecular formula C8H11NOS B13194606 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one

Cat. No.: B13194606
M. Wt: 169.25 g/mol
InChI Key: NEQHSMCYGZPUBE-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is a chemical compound with the molecular formula C8H11NOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-amino-1-(2-methylthiophen-3-yl)propan-1-one

InChI

InChI=1S/C8H11NOS/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2,4,9H2,1H3

InChI Key

NEQHSMCYGZPUBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one typically involves the reaction of 2-methylthiophene with appropriate reagents to introduce the amino and propanone groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by amination .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

Uniqueness

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is unique due to the presence of both an amino group and a ketone group on the thiophene ring.

Biological Activity

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NOSC_8H_{11}NOS, with a molecular weight of approximately 169.25 g/mol. The compound features an amino group and a ketone functional group attached to a thiophene ring, which enhances its reactivity and biological activity. The presence of the methyl group at the 2-position of the thiophene is particularly significant as it influences both chemical behavior and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against specific pathogens, suggesting potential applications in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. The exact mechanism is still under investigation, but it may involve interaction with key enzymes involved in inflammation.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene ring allows for π-π interactions and hydrogen bonding, which are crucial for binding to these targets. Ongoing research aims to elucidate these interactions further and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(Methylamino)-1-(thiophen-3-yl)propan-1-oneContains a methylamino group instead of an amino groupDifferent reactivity; lesser antimicrobial activity
3-Methylamino-1-(2-thienyl)propanoneIsomer with a different methyl position on the thiophene ringPotentially different biological activity
1-(2-Methylthiophen-3-yl)propan-1-oneLacks the amino groupPrimarily serves as a precursor in synthetic pathways

The combination of an amino group and a ketone functionality on the thiophene ring in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted at the HEJ Research Institute evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant inhibition at low concentrations, supporting its use as a lead compound for antibiotic development .
  • Anti-inflammatory Model : In a murine model of inflammation, administration of this compound reduced edema significantly compared to control groups. This suggests a promising role in developing anti-inflammatory drugs .

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